molecular formula C16H17NO4S B2524908 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097866-07-2

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2524908
CAS No.: 2097866-07-2
M. Wt: 319.38
InChI Key: TZIIENGZAKZNPF-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 2097866-07-2) is a synthetic organic compound with a molecular formula of C16H17NO4S and a molecular weight of 319.4 g/mol . This benzodioxole derivative features a thiophene moiety and a hydroxypropyl linker, presenting a complex structure of interest in medicinal chemistry and chemical biology. Compounds containing the 1,3-benzodioxole scaffold are known to be explored in various research contexts, including as potential agonists for plant hormone receptors, which highlights the utility of such structures in probing biological pathways . Supplied at a high purity level, this chemical is intended for research and development applications in a laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-16(19,7-11-4-5-22-8-11)9-17-15(18)12-2-3-13-14(6-12)21-10-20-13/h2-6,8,19H,7,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIIENGZAKZNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the thiophene moiety through a series of coupling reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The thiophene moiety may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name/ID Core Structure Substituents/Modifications Therapeutic Target/Activity Pharmacological Notes References
Target Compound 2H-1,3-benzodioxole-5-carboxamide - 2-hydroxy-2-methylpropyl chain
- Thiophen-3-yl
Not explicitly stated Potential antineoplastic (inferred)
Tulmimetostatum () 2H-1,3-benzodioxole-5-carboxamide - Chloro, methyl, methoxy groups
- Cyclohexyl-pyridinyl chain
Antineoplastic Approved for cancer therapy
Compound 4 () 1,3-benzodioxole hydrazinecarboxamide - Imidazole-propylidene
- 2-chlorophenyl
Not specified Structurally validated via X-ray
Compound A/B () 1,4-benzoxazin-6-yl urea - Imidazolylmethyl
- Ethyl/methylurea
α2C-AR agonist (peripheral vasoconstriction) Poor brain penetration
Compound 10 () 2H-1,3-benzodioxole-5-carboxamide - Isoindolyl-butanamido chain Cyclophilin domain inhibition (inferred) Investigational small-molecule inhibitor

Key Observations:

Core Structure Variations :

  • The target compound shares the 1,3-benzodioxole-5-carboxamide core with tulmimetostatum and compound 10 . However, tulmimetostatum incorporates additional chloro and methyl groups, enhancing its antineoplastic specificity .
  • Compound 4 () replaces the carboxamide with a hydrazinecarboxamide group and introduces an imidazole-propylidene chain, likely altering receptor affinity .

Substituent Impact :

  • The thiophen-3-yl group in the target compound contrasts with the 2-chlorophenyl in compound 4 and the pyridinyl/cyclohexyl moieties in tulmimetostatum. Thiophene’s electron-rich nature may influence pharmacokinetics (e.g., metabolic stability) compared to halogenated or alkylated aromatic systems .
  • Hydroxy and methyl groups on the propyl side chain (target compound) could enhance solubility but reduce blood-brain barrier penetration, analogous to α2C-AR agonists in .

Pharmacological and Therapeutic Insights

  • Antineoplastic Potential: Tulmimetostatum’s approval underscores the therapeutic viability of benzodioxole-carboxamide derivatives in oncology . The target compound’s thiophene chain may offer novel binding modes against cancer targets.
  • Peripheral vs.
  • Safety and Selectivity: Halogenated analogs (e.g., compound 4 with 2-chlorophenyl) may raise toxicity concerns compared to the target compound’s non-halogenated thiophene .

Biological Activity

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H15NO3S
Molecular Weight273.33 g/mol
CAS Number2097884-56-3
StructureStructure

Synthesis

The synthesis of this compound involves multi-step reactions starting from thiophene derivatives and benzodioxole precursors. The methods typically include:

  • Formation of the Benzodioxole Ring : Utilizing dioxole synthesis techniques.
  • Amidation : Reacting the carboxylic acid derivative with amine compounds to form the amide bond.
  • Hydroxylation : Introducing the hydroxyl group at the appropriate position through oxidation reactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on Hep3B liver cancer cells showed that derivatives of benzodioxole, including amide variants, reduced cell viability significantly with IC50 values ranging from 1 to 10 µM, indicating strong cytotoxicity compared to standard treatments like Doxorubicin .
CompoundIC50 (µM)Cell Line
2a1.5Hep3B
2b4.0Hep3B
Doxorubicin7.4Hep3B

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH assay, which measures the ability to scavenge free radicals:

  • DPPH Scavenging Activity : The compound showed a significant reduction in DPPH radical concentration, with an IC50 value of approximately 20 µM, demonstrating its potential as an antioxidant agent .

Case Studies

A notable study conducted on benzodioxole derivatives highlighted their ability to induce cell cycle arrest in cancer cells:

  • Case Study on Hep3B Cells :
    • Treatment with compound 2a led to a G2-M phase arrest with a decrease in G1 phase cells from 65% to 52% after treatment .
    • Flow cytometry analysis confirmed these findings, suggesting that the compound could act as a potent inhibitor of cell proliferation.

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